tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate
Overview
Description
tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl chloroformate and pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions at other functional groups .
Biology and Medicine: The compound is used in the synthesis of various bioactive molecules, including pharmaceuticals. Its pyrrolidine moiety is a common scaffold in drug design due to its ability to enhance the pharmacokinetic properties of drugs .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism by which tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate exerts its effects is primarily through its role as a protecting group in organic synthesis. It temporarily masks reactive amine groups, allowing for selective reactions at other sites. The tert-butyl group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate.
tert-Butyl 3-bromopropylcarbamate: Another carbamate derivative used in organic synthesis.
Uniqueness: this compound is unique due to its specific structure, which combines the protective properties of the tert-butyl carbamate group with the reactivity of the pyrrolidine ring. This combination allows for selective and efficient synthetic transformations .
Properties
IUPAC Name |
tert-butyl N-(2-pyrrolidin-3-ylpropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,5)9-6-7-13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHYAVDKLMINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263315-81-6 | |
Record name | tert-butyl N-[2-(pyrrolidin-3-yl)propan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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